molecular formula C11H8Cl2 B8740864 1-Chloro-6-(chloromethyl)naphthalene CAS No. 127810-68-8

1-Chloro-6-(chloromethyl)naphthalene

Cat. No.: B8740864
CAS No.: 127810-68-8
M. Wt: 211.08 g/mol
InChI Key: OXNCLACAZOQJHA-UHFFFAOYSA-N
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Description

1-Chloro-6-(chloromethyl)naphthalene is a naphthalene derivative with the molecular formula C12H10Cl2O and a molecular weight of 241.11 . This compound is identified by the CAS Registry Number 17580-30-2 . As a building block featuring both chloro and chloromethyl functional groups on the naphthalene ring system, it holds significant potential for use in synthetic organic chemistry and materials science research. It is primarily utilized as a key intermediate in the development of more complex molecular architectures. Researchers may employ it in coupling reactions, polymerization studies, or as a precursor for the synthesis of ligands and other functional materials. The compound is classified as hazardous . It requires careful handling and should be stored according to safety guidelines. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127810-68-8

Molecular Formula

C11H8Cl2

Molecular Weight

211.08 g/mol

IUPAC Name

1-chloro-6-(chloromethyl)naphthalene

InChI

InChI=1S/C11H8Cl2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2

InChI Key

OXNCLACAZOQJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)C(=C1)Cl

Origin of Product

United States

Advanced Reaction Chemistry and Derivatization Pathways of 1 Chloro 6 Chloromethyl Naphthalene

Nucleophilic Displacement Reactions at the Chloromethyl Moiety

The benzylic chloride of the chloromethyl group in 1-chloro-6-(chloromethyl)naphthalene is a prime site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Palladium catalysis, in particular, has emerged as a powerful tool to control the regioselectivity of these transformations, often leading to products that are not accessible through traditional methods.

Palladium-Catalyzed Nucleophilic Aromatic Substitution with Activated Nucleophiles

Palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with activated nucleophiles, such as (hetero)arylacetonitriles, provide a facile route to either para- or ortho-acylated naphthalene (B1677914) derivatives. acs.orgnih.gov This transformation proceeds via a benzylpalladium intermediate, which can react through different modes (η³-benzylpalladium or η¹-benzylpalladium intermediate), leading to nucleophilic aromatic substitution rather than direct substitution at the benzylic position. acs.orgnih.gov The regioselectivity of this reaction is highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium catalyst.

Ligand-Controlled Regioselectivity in Arylacetonitrile Couplings

The reaction between 1-(chloromethyl)naphthalenes and (hetero)arylacetonitriles is a prime example of ligand-controlled regioselectivity in palladium catalysis. acs.orgnih.gov By carefully selecting the phosphine ligand, one can direct the acylation to either the para or ortho position of the naphthalene ring.

A sterically bulky ligand, such as tert-butyl(diphenyl)phosphine (tBuPPh₂), favors the formation of the para-acylated product. acs.orgnih.gov Conversely, a less sterically demanding ligand like dimethyl(phenyl)phosphine (Me₂PPh) directs the reaction to yield the ortho-acylated product. acs.orgnih.gov This level of control offers a significant advantage in the synthesis of specific diaryl ketone isomers, some of which are challenging to obtain through conventional synthetic routes. acs.orgnih.gov

Table 1: Ligand-Controlled Regioselectivity in the Reaction of 1-(chloromethyl)naphthalenes with Arylacetonitriles

Ligand Regioselectivity Product Type
tBuPPh₂ para para-acylated naphthalene

This table illustrates the general principle of ligand-controlled regioselectivity in the palladium-catalyzed coupling of 1-(chloromethyl)naphthalenes with arylacetonitriles, as described in the cited literature.

Carbon-Carbon Bond Formation with Active Methylene (B1212753) Compounds (e.g., Diethyl Malonate)

The reaction of 1-(chloromethyl)naphthalene (B51744) derivatives with active methylene compounds like diethyl malonate, in the presence of a palladium catalyst, can proceed through different pathways. While a normal nucleophilic substitution at the benzylic position is a common outcome, palladium catalysis can also initiate a nucleophilic dearomatization process. acs.org In the case of 1-chloromethylnaphthalene, reaction with diethyl malonate in the presence of Pd(PPh₃)₄ proceeds smoothly to give the direct benzylation product in high yield. acs.org This reaction underscores the ability to form new carbon-carbon bonds at the benzylic position, providing a pathway to more complex molecular architectures.

Palladium-Catalyzed Amination with Diverse Amine Substrates

Palladium-catalyzed amination of chloromethylnaphthalene derivatives offers a direct method for the synthesis of naphthylamines. acs.orgnih.govresearchgate.net These reactions proceed efficiently under mild conditions using a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.orgnih.gov This methodology is applicable to a variety of amine substrates, leading to the formation of the corresponding aminomethylnaphthalene derivatives in satisfactory to good yields. acs.orgnih.gov Furthermore, palladium-catalyzed remote C-H dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide as the dimethylamino source has been reported to occur exclusively at the 4-position, leaving the halogen atom intact. rsc.org

Ether and Amine Linkage Formation through Condensation Reactions

The reactive chloromethyl group of this compound is susceptible to condensation reactions with various nucleophiles to form ether and amine linkages. For instance, condensation with substituted anilines and heteroaryls in the presence of a base like potassium carbonate can yield a series of N-(naphthalen-1-ylmethyl)aniline and N-(naphthalen-1-ylmethyl)heteroaryl derivatives. derpharmachemica.com This straightforward synthetic route allows for the introduction of diverse aromatic and heteroaromatic amines at the benzylic position. Similarly, reactions with alcohols or phenols under appropriate basic conditions would be expected to yield the corresponding ether linkages, further expanding the derivatization possibilities of the parent molecule.

Catalytic Dearomatization Strategies

Catalytic dearomatization has emerged as a powerful strategy for the synthesis of three-dimensional molecules from flat aromatic precursors. nih.gov Palladium-catalyzed nucleophilic dearomatization of chloromethylnaphthalene derivatives represents a novel approach to generate functionalized alicyclic compounds. acs.org This transformation is thought to proceed through the formation of an η³-benzylpalladium intermediate, which activates the naphthalene ring system towards nucleophilic attack. acs.org This strategy allows for the efficient conversion of chloromethylnaphthalene derivatives into ortho- or para-substituted carbocycles in good to excellent yields under mild reaction conditions. acs.org The resulting dearomatized products are often stable and can be purified by standard chromatographic techniques. acs.org

Palladium-Catalyzed Nucleophilic Dearomatization via η³-Benzylpalladium Intermediates

A significant advancement in the chemistry of chloromethylnaphthalene derivatives is their participation in palladium-catalyzed nucleophilic dearomatization reactions. This process offers a novel strategy for transforming flat, aromatic systems into three-dimensional carbocycles. The reaction is initiated by the oxidative addition of the palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to the carbon-chlorine bond of the chloromethyl group. This step forms a σ-benzylpalladium(II) complex.

Subsequently, this intermediate can rearrange to a more stable η³-benzylpalladium intermediate. In this η³-coordination mode, the palladium atom is bonded to the benzylic carbon and two adjacent carbons of the naphthalene ring. This complexation activates the aromatic ring, making it susceptible to nucleophilic attack. The resulting intermediate is then attacked by a nucleophile, leading to the formation of a dearomatized product where the aromaticity of the attacked ring is broken. The palladium catalyst is then regenerated, completing the catalytic cycle. This dearomatization process proceeds smoothly under mild conditions and provides a powerful method for synthesizing functionalized alicyclic compounds from readily available aromatic precursors.

Substrate Scope and Efficiency in Dearomatization Transformations

The efficiency and regioselectivity of the palladium-catalyzed nucleophilic dearomatization are influenced by several factors, including the nature of the nucleophile, the ligands on the palladium catalyst, and the substitution pattern on the naphthalene ring. For chloromethylnaphthalene derivatives, a variety of carbon-based nucleophiles can be employed, leading to the formation of new carbon-carbon bonds.

The electronic properties of substituents on the naphthalene ring can influence the reaction rate, although the effect is not always pronounced. More significant is the steric hindrance around the reaction sites. Substituents at positions that sterically encumber the approach of the palladium catalyst or the nucleophile can decrease the reaction yield or alter the regioselectivity.

The choice of ligands on the palladium catalyst plays a crucial role in controlling the regioselectivity of the nucleophilic attack. Sterically bulky ligands can direct the nucleophile to attack the less hindered para-position of the naphthalene ring relative to the chloromethyl group. In contrast, less bulky ligands may favor attack at the ortho-position. This ligand-controlled regioselectivity is a key feature of this methodology, allowing for the targeted synthesis of different isomers.

Ligand TypePredominant ProductReference
Sterically Bulky (e.g., tBuPPh₂)para-substituted researchgate.net
Sterically Less Bulky (e.g., Me₂PPh)ortho-substituted researchgate.net

Subsequent Cyclization and Annulation Reactions to Fused Polycyclic Systems

The dearomatized products obtained from the palladium-catalyzed nucleophilic dearomatization of this compound serve as valuable intermediates for the synthesis of more complex molecular architectures. These dihydronaphthalene derivatives contain newly introduced functional groups and reactive double bonds, which can participate in subsequent cyclization and annulation reactions to construct fused polycyclic systems.

For instance, if the nucleophile used in the dearomatization step contains a tethered reactive group, an intramolecular reaction can be triggered to form a new ring fused to the dihydronaphthalene core. Various strategies, such as intramolecular Heck reactions, ring-closing metathesis, or Diels-Alder reactions, could potentially be employed to elaborate these intermediates into intricate polycyclic frameworks. These subsequent transformations open avenues to novel molecular scaffolds that are of interest in materials science and medicinal chemistry. While specific examples starting from the dearomatized products of this compound are not extensively documented, the principles of these cyclization strategies are well-established in organic synthesis.

Applications in Polymer Science and Initiation Chemistry

Efficacy as an Initiator in Atom Transfer Radical Polymerization (ATRP)

This compound has demonstrated its utility as an effective initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and specific end-group functionalities. researchgate.net

In a typical ATRP process, the carbon-chlorine bond of the chloromethyl group on the naphthalene moiety is homolytically cleaved by a transition metal complex, commonly a copper(I) species complexed with a nitrogen-based ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). This generates a radical species that can initiate the polymerization of a monomer, such as styrene (B11656). The controlled nature of ATRP arises from the reversible deactivation of the growing polymer chain by the oxidized copper(II) species, which transfers a halogen atom back to the active chain end. This dynamic equilibrium between active and dormant species allows for the controlled growth of polymer chains.

Research has shown that 1-chloromethylnaphthalene can initiate the polymerization of styrene in bulk at elevated temperatures, leading to polystyrene with molecular weights that increase linearly with monomer conversion and polydispersity indices typically in the range of 1.17-1.30. researchgate.net This indicates a well-controlled polymerization process. The resulting polymers are end-functionalized with a naphthylmethyl group, which can impart specific properties, such as fluorescence, to the polymer. researchgate.net

MonomerCatalyst SystemPolydispersity Index (PDI)Reference
StyreneCuCl/PMDETA1.17-1.30 researchgate.net

Functionalization of Polymeric Matrices and Resins

The reactive chloromethyl group of this compound also makes it a suitable candidate for the functionalization of existing polymeric matrices and resins through "grafting to" methodologies. nih.govwikipedia.org In this approach, a pre-formed polymer with nucleophilic functional groups along its backbone or at its chain ends can react with the electrophilic chloromethyl group of the naphthalene derivative.

For example, polymers containing hydroxyl, amino, or thiol groups can undergo nucleophilic substitution with this compound, covalently attaching the chloro-naphthalene moiety to the polymer backbone. This process can be used to modify the surface properties of materials, introduce fluorescent labels for imaging applications, or alter the solubility and thermal stability of the original polymer. This method of post-polymerization modification is a versatile strategy for creating functional materials with tailored properties.

Other Reactive Transformations

Beyond the advanced chemistries described above, this compound can undergo a variety of other reactive transformations, primarily centered around the high reactivity of the benzylic chloride.

The chloromethyl group is susceptible to nucleophilic substitution reactions with a wide range of nucleophiles. nbinno.com This allows for the facile introduction of various functional groups, such as azides, cyanides, ethers, and amines. For instance, reaction with sodium azide (B81097) can yield the corresponding azidomethyl derivative, a useful precursor for "click" chemistry. Similarly, reaction with primary or secondary amines can lead to the synthesis of a diverse library of N-substituted naphthylmethylamines. This reactivity has been exploited in the synthesis of novel compounds with potential biological activity, such as antifungal agents. derpharmachemica.com

Furthermore, the chloromethyl group can act as an electrophile in Friedel-Crafts alkylation reactions, reacting with other aromatic compounds in the presence of a Lewis acid catalyst to form diarylmethane structures. researchgate.netmt.com This reaction provides a means to construct more complex polyaromatic systems. The chloro-substituent on the naphthalene ring is generally less reactive towards nucleophilic aromatic substitution than the chloromethyl group, allowing for selective reactions at the benzylic position under appropriate conditions.

Thiol-Ene "Click" Reactions for Naphthalene-Based Structures

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile strategy for polymer and materials synthesis due to its high yields, tolerance of various functional groups, and mild reaction conditions. rsc.orgbohrium.com The reaction typically proceeds via a radical-mediated addition of a thiol to an alkene (ene), often initiated by light or heat. bohrium.comfrontiersin.org This methodology can be adapted for naphthalene-based structures like this compound to create novel polymers and functional materials. nih.gov

The derivatization of this compound is a prerequisite to enable its participation in thiol-ene reactions. The highly reactive chloromethyl group can be converted into either a thiol or an ene functionality. For instance, reaction with sodium hydrosulfide (B80085) can introduce a thiol group, while elimination or substitution reactions can be employed to install an alkene. Once functionalized, these naphthalene derivatives can be reacted with complementary thiol or ene-containing monomers or surfaces.

The radical-mediated process involves three main steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH). frontiersin.org

Propagation: The thiyl radical adds to an ene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the cycle. frontiersin.org

Termination: The reaction ceases through various radical combination pathways. mdpi.com

This chemistry has been successfully used to create cross-linked polythiomethacrylate esters based on naphthalene, demonstrating the utility of incorporating the naphthalene moiety into polymer networks to tailor their thermal and mechanical properties. nih.gov The intramolecular version of the thiol-ene reaction also offers a powerful method for synthesizing sulfur-containing heterocycles. mdpi.comnih.gov

Feature Description
Reaction Type Thiol-Ene "Click" Reaction
Key Reactants Thiol-functionalized naphthalene derivative, Alkene (ene)
Initiation Photoinitiators (e.g., DMPA) or Thermal Initiators
Mechanism Free-radical chain reaction
Key Advantages High efficiency, mild conditions, orthogonality, no by-products bohrium.com
Application Polymer synthesis, surface modification, bioconjugation rsc.orgfrontiersin.org

Electrophotocatalytic Reductive Functionalization of Chloroarenes

The carbon-chlorine bond on the aromatic ring of this compound is significantly more stable and less reactive than the chloromethyl group. Electrophotocatalysis presents an advanced strategy to activate such inert chloroarenes for reductive functionalization. researchgate.net This emerging technique combines visible-light photoredox catalysis with electrochemistry to access highly reducing potentials necessary for the single-electron transfer to chloroarenes, a challenging transformation. researchgate.netresearchgate.net

The functionalization of chloroarenes is crucial for both organic synthesis and environmental remediation. researchgate.net Electrophotocatalytic methods provide a sustainable and powerful tool for these transformations, operating under mild conditions and avoiding the use of harsh stoichiometric reductants. researchgate.net Research in this area has demonstrated the potential for various C-C bond-forming reactions, showcasing the ability to construct complex molecular architectures from simple, abundant starting materials. morressier.com

Parameter Details
Reaction Electrophotocatalytic Reductive Functionalization
Target Bond Aromatic C-Cl bond on the naphthalene ring
Methodology Synergistic use of visible-light photocatalysis and electrochemistry researchgate.net
Key Intermediate Naphthyl radical
Potential Products Aryl-aryl coupled compounds, functionalized naphthalene derivatives
Advantages Activation of inert bonds, mild reaction conditions, high selectivity researchgate.netresearchgate.net

Derivatization for Fluorescent Tagging and Analysis

Naphthalene and its derivatives are well-known for their intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes. nih.govresearchgate.net Their rigid, planar structure and large π-conjugated system contribute to high quantum yields and excellent photostability. nih.gov The chloromethyl group at the C6 position of this compound serves as a convenient and reactive handle for introducing this molecule onto other substrates or for attaching fluorophores for analytical purposes.

The benzylic chloride is susceptible to nucleophilic substitution, allowing for straightforward derivatization. For instance, it can react with amines, alcohols, or carboxylic acids to form stable covalent bonds. This reactivity is analogous to that of other fluorescent derivatization agents like 9-chloromethylanthracene, which is used to label carboxylic acids for sensitive detection by HPLC with fluorescence detection. nih.govoup.comresearchgate.net

By reacting this compound with a target analyte containing a suitable nucleophile, a fluorescent tag is introduced, enabling sensitive quantification and visualization. The specific photophysical properties, such as excitation and emission wavelengths, can be fine-tuned by further modifying the naphthalene core. mdpi.com This derivatization strategy is valuable for creating probes for cellular imaging and for the analysis of biomolecules. nih.gov The inherent hydrophobicity of the naphthalene moiety can also enhance its interaction with biological membranes or proteins. nih.gov

Aspect Information
Core Moiety Naphthalene
Key Property Strong intrinsic fluorescence, high quantum yield, photostability nih.govresearchgate.net
Reactive Site Chloromethyl group (-CH₂Cl)
Reaction Type Nucleophilic substitution
Typical Nucleophiles Amines, Alcohols, Carboxylic Acids nih.gov
Application Fluorescent labeling of analytes, synthesis of fluorescent probes nih.gov
Detection Method High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection oup.com

Mechanistic Investigations and Theoretical Computational Studies

Mechanistic Pathways of Chloromethylation Reactions

The introduction of a chloromethyl group onto a naphthalene (B1677914) ring, a key step in the synthesis of compounds like 1-Chloro-6-(chloromethyl)naphthalene, typically proceeds via an electrophilic aromatic substitution mechanism. The most common method for this transformation is the Blanc chloromethylation reaction. libretexts.orgwikipedia.orgjk-sci.com

The reaction is generally carried out under acidic conditions using formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride (ZnCl₂). libretexts.orgorganic-chemistry.org The mechanism involves the following key steps:

Formation of the Electrophile : Under acidic conditions, formaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. The active electrophile is believed to be a chloromethyl cation ([CH₂Cl]⁺) or a related species like the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), generated from the reaction between the protonated formaldehyde and chloride ions. wikipedia.org

Electrophilic Attack : The π-electrons of the naphthalene ring attack the highly reactive electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Rearomatization : A base (such as Cl⁻ or H₂O) abstracts a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the naphthalene ring and yielding the chloromethylated product. wikipedia.org

The regioselectivity of the reaction (i.e., the position of substitution on the naphthalene ring) is governed by the directing effects of existing substituents. For an unsubstituted naphthalene, chloromethylation typically favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. orgsyn.orgrsc.org When a substituent is already present, such as the chloro group in a precursor to this compound, it will influence the position of the incoming chloromethyl group based on its electronic properties (inductive and resonance effects).

Computational Modeling of Reaction Mechanisms

While not directly related to its synthesis, computational modeling of reactions involving naphthalene derivatives, such as palladium-catalyzed dearomatization, provides deep insights into their reactivity. These studies are crucial for designing new synthetic routes and understanding complex transformations.

Palladium-catalyzed dearomatization reactions are powerful methods for converting flat aromatic compounds into complex three-dimensional molecules. mit.edursc.orgnih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of these reactions for naphthalene derivatives. acs.orgnih.gov

A common catalytic cycle, as revealed by computational studies, involves three main stages: acs.org

Oxidative Addition : The cycle often begins with the oxidative addition of a Pd(0) complex to an organohalide or a similar substrate.

Transmetalation or Migratory Insertion : This is followed by a step like transmetalation (if a second reagent, such as an organotin compound, is used) or an intramolecular migratory insertion. In the dearomatization of naphthalenes, this can involve the insertion of a π-bond from the naphthalene ring into a palladium-carbon or palladium-hydride bond. chinesechemsoc.org

Reductive Elimination : The final step is the reductive elimination of the product from the palladium center, which regenerates the active Pd(0) catalyst and closes the catalytic cycle. acs.orgnih.gov

DFT studies on the palladium-catalyzed reaction between naphthalene allyl chloride and allyltributylstannane, for example, have shown that the formation of ortho- or para-dearomatized products depends on the specific intermediates formed during the reductive elimination step. nih.gov

The regioselectivity and efficiency of palladium-catalyzed reactions are often controlled by the structure and stability of key organometallic intermediates. In reactions involving chloromethylnaphthalenes, η³-benzylpalladium type complexes (also referred to as η³-naphthylmethyl complexes) are crucial intermediates. researchgate.netrsc.org

In these complexes, the palladium atom is not bonded to a single carbon atom but is coordinated to three carbons of the naphthylmethyl group in an allylic-type fashion. This delocalized bonding has significant mechanistic implications. DFT calculations have been used to investigate the ligand-controlled regioselectivity in the reaction of 1-(chloromethyl)naphthalene (B51744) with phenylacetonitrile. rsc.org These studies revealed that the steric properties of the phosphine (B1218219) ligand on the palladium center dictate whether the nucleophile attacks at the ortho- or para-position of the naphthalene ring relative to the methyl group. A bulky ligand favors the formation of the para-substituted product by creating steric repulsion that disfavors the transition state leading to the ortho-product. rsc.org

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are essential for predicting the fundamental properties of molecules like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional structure (geometry optimization) of a molecule. arxiv.orgarxiv.org For naphthalene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately determine bond lengths, bond angles, and dihedral angles. researchgate.net

Once the optimized geometry is found, the same level of theory can be used to perform a vibrational analysis. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. arxiv.org These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. While experimental data for this compound is not available, DFT provides a predictive framework. For instance, calculations on the related 1-(chloromethyl)-2-methylnaphthalene have been performed to assign its vibrational modes. nih.gov

Table 1. Illustrative Predicted Vibrational Frequencies for a Chloromethylated Naphthalene Derivative using DFT.
Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3100Stretching vibrations of the C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch (CH₂)2900 - 3000Symmetric and asymmetric stretching of the C-H bonds in the chloromethyl group. nih.gov
Aromatic C=C Stretch1500 - 1650Stretching vibrations of the carbon-carbon bonds within the aromatic rings. researchgate.net
CH₂ Scissoring1400 - 1470Bending vibration of the H-C-H angle in the chloromethyl group. nih.gov
C-Cl Stretch650 - 800Stretching vibration of the carbon-chlorine bond in the chloromethyl group. nih.gov

Beyond vibrational frequencies, quantum chemical calculations can predict the intensities of spectroscopic signals. For IR and Raman spectroscopy, DFT calculations can determine the IR intensities and Raman scattering activities for each vibrational mode, allowing for the simulation of the entire spectrum. nih.govresearchgate.net This is particularly useful for distinguishing between isomers or identifying characteristic peaks for specific functional groups.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.comresearchgate.netresearchgate.net These calculations provide information on the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (a measure of transition probability). mdpi.com For a compound like this compound, TD-DFT can predict how the chloro and chloromethyl substituents affect the characteristic π→π* transitions of the naphthalene chromophore.

Table 2. Predicted Spectroscopic Data from Quantum Chemical Calculations.
Spectroscopy TypeCalculated ParameterSignificance
Infrared (IR)Vibrational Frequencies & IntensitiesPredicts the position and strength of absorption bands, aiding in functional group identification. acs.org
RamanVibrational Frequencies & Raman ActivitiesComplements IR spectroscopy, particularly for symmetric vibrations and skeletal modes. researchgate.net
UV-Visλ_max, Excitation Energy, Oscillator StrengthPredicts the electronic absorption spectrum, providing insight into the electronic structure and conjugation. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Charge Transfer Processes

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally implies higher reactivity, as less energy is required to promote an electron from the HOMO to the LUMO, facilitating chemical reactions.

In a theoretical study on the related compound 1-(chloromethyl)-2-methylnaphthalene, density functional theory (DFT) calculations were employed to analyze its electronic properties. nih.gov The study highlighted that a lower HOMO-LUMO energy gap is indicative of potential charge transfer interactions within the molecule. nih.gov Such intramolecular charge transfer is a key process in many chemical reactions and is responsible for the electronic absorption characteristics of a molecule.

For this compound, the HOMO is expected to be a π-orbital delocalized across the naphthalene ring system, characteristic of aromatic compounds. The LUMO would similarly be a π*-antibonding orbital. The presence of the electron-withdrawing chloro and chloromethyl substituents is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. The precise energy gap would depend on the interplay of inductive and resonance effects of these substituents. A smaller HOMO-LUMO gap in this compound would suggest a higher propensity for it to engage in reactions involving electron transfer, acting as either an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

Table 1: Theoretical HOMO-LUMO Energy Data for Analogous Naphthalene Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75
1-(chloromethyl)-2-methylnaphthaleneB3LYP/6-311++G(d,p)-8.541-1.8536.688

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophiles and nucleophiles. The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a complex distribution of charge. The naphthalene ring itself, being an aromatic system, would exhibit regions of negative potential above and below the plane of the rings, arising from the delocalized π-electrons. However, the presence of the electronegative chlorine atom attached directly to the ring at the 1-position would create a region of more positive potential in its immediate vicinity due to inductive electron withdrawal.

Furthermore, the chlorine atom of the chloromethyl group at the 6-position would also contribute to a localized region of negative electrostatic potential due to its lone pairs of electrons. Conversely, the carbon atom of the chloromethyl group and the hydrogen atoms would likely be associated with regions of positive potential. The interplay of these features on the MEP surface would identify the most probable sites for chemical reactions. For instance, an incoming electrophile would preferentially attack the electron-rich areas of the naphthalene ring, while a nucleophile would be drawn to the electron-deficient carbon of the chloromethyl group, a common site for nucleophilic substitution reactions.

Conformational Flexibility and Steric Effects on Reaction Stereoselectivity

The three-dimensional structure of a molecule, including its conformational flexibility and the steric bulk of its substituents, plays a critical role in determining the stereochemical outcome of its reactions. For this compound, while the naphthalene core is rigid and planar, the chloromethyl group can rotate around the single bond connecting it to the aromatic ring.

The conformation of the chloromethyl group can influence the accessibility of nearby reactive sites on the naphthalene ring. Steric hindrance from the chloromethyl group could direct incoming reagents to attack the opposite face of the naphthalene ring, leading to a specific stereoisomer as the major product. Similarly, the chlorine atom at the 1-position introduces steric bulk that can influence the approach of reagents to that side of the molecule.

In disubstituted cyclohexanes, it is well-established that bulky substituents prefer to occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.org While the naphthalene system is planar, the principle of minimizing steric hindrance remains paramount. The relative positioning of the chloro and chloromethyl groups in this compound can create a chiral environment, and reactions at or near these substituents can be subject to stereocontrol. For example, in a reaction involving the formation of a new stereocenter, the existing substituents can sterically block one pathway, favoring the formation of one diastereomer over the other. The specific stereoselectivity would depend on the nature of the reactant and the reaction conditions, but the inherent asymmetry and steric properties of this compound are key factors.

Advanced Spectroscopic Techniques for Structural Characterization and Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the conformational landscape of a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to bond stretching, bending, and torsional motions can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that is characteristic of its vibrational modes. For 1-chloro-6-(chloromethyl)naphthalene, the FT-IR spectrum is anticipated to display several key absorption bands indicative of its structure.

Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the naphthalene (B1677914) ring system typically give rise to a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The presence of the chloromethyl group (-CH₂Cl) would be confirmed by characteristic C-H stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹, and a C-Cl stretching vibration, which is expected in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹. The C-Cl stretch associated with the chlorine atom directly attached to the naphthalene ring is also anticipated in this region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic ring, would provide further structural confirmation, appearing in the 900-675 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch (-CH₂Cl) ~2960, ~2870
Aromatic C=C Stretch 1600-1400
C-Cl Stretch (Aromatic) 800-600
C-Cl Stretch (-CH₂Cl) 800-600
C-H Out-of-Plane Bending 900-675

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that are highly polarizable, such as those of the aromatic ring system, tend to produce strong signals in Raman spectra. For this compound, the FT-Raman spectrum would be expected to show a strong band for the symmetric stretching of the naphthalene ring, often referred to as the "ring breathing" mode, which is typically observed around 1380 cm⁻¹. The C-Cl stretching vibrations are also Raman active and would provide confirmatory evidence for the presence of the chloro and chloromethyl substituents.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring Breathing ~1380
Aromatic C-H Stretch 3100-3000
C-Cl Stretch (Aromatic & Aliphatic) 800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structure Confirmation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide crucial information about the number and chemical environment of the hydrogen atoms. The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a distinct singlet in the downfield region, likely between δ 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. The aromatic protons on the naphthalene ring would resonate in the region of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons would be complex due to the disubstitution pattern and would require further analysis, potentially with the aid of two-dimensional NMR techniques, to assign each proton to its specific position on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected for the naphthalene ring carbons and one for the chloromethyl carbon. The carbon of the chloromethyl group is anticipated to appear in the range of δ 40-50 ppm. The aromatic carbons would resonate between δ 120 and 140 ppm. The carbons directly bonded to the chlorine atoms (C-1 and the chloromethyl carbon) would exhibit chemical shifts influenced by the electronegativity of chlorine.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H -CH₂Cl 4.5 - 5.0
¹H Aromatic C-H 7.0 - 8.5
¹³C -CH₂Cl 40 - 50
¹³C Aromatic C 120 - 140

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Complex Structural Assignments

To unambiguously assign the complex resonances in the aromatic region of the ¹H and ¹³C NMR spectra, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring, aiding in the assignment of the aromatic proton signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the naphthalene ring.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through the analysis of its fragmentation pattern. For this compound (C₁₁H₈Cl₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Ion m/z (for ³⁵Cl) Description
[C₁₁H₈Cl₂]⁺ 198 Molecular Ion (M⁺)
[C₁₁H₈Cl]⁺ 163 Loss of Cl•
[C₁₀H₇Cl]⁺ 149 Loss of •CH₂Cl
[C₁₁H₈]⁺ 128 Loss of 2Cl•

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Features

Studies on 1,4-bis(chloromethyl)naphthalene (B50580) have revealed its crystallographic parameters in detail. nih.govresearchgate.net The compound crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The crystal structure determination shows that the naphthalene ring system is essentially planar, with the chloromethyl groups extending from it. The torsion angles involving the methylene (B1212753) carbon and the ring carbon atoms are crucial in defining the orientation of the chloromethyl substituents relative to the naphthalene plane. researchgate.net In the case of the 1,4-isomer, the chlorine atoms are observed to deviate in opposite directions from the plane of the naphthalene ring. nih.govresearchgate.net The packing of these molecules in the crystal is influenced by intermolecular interactions, including π–π stacking between the aromatic rings of adjacent molecules. researchgate.net

The detailed crystallographic data for 1,4-bis(chloromethyl)naphthalene is summarized in the table below. This data serves as a foundational model for predicting the solid-state structure of other isomers like this compound.

ParameterValue for 1,4-bis(chloromethyl)naphthaleneReference
Chemical FormulaC₁₂H₁₀Cl₂ nih.gov
Formula Weight225.10 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Unit Cell Dimensionsa = 13.6887 (11) Å nih.gov
b = 4.5835 (3) Å
c = 17.8278 (13) Å
β = 109.666 (4)°
Volume1053.31 (13) ų nih.gov
Z (Molecules per unit cell)4 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For aromatic compounds like this compound, the UV-Vis spectrum is dominated by transitions involving the π-electrons of the naphthalene ring system. shu.ac.ukyoutube.com

The naphthalene chromophore gives rise to characteristic absorption bands corresponding to π → π* transitions. youtube.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The electronic spectrum of naphthalene itself shows two main absorption bands, often designated as the ¹Lₐ and ¹Lₙ bands, which differ in intensity and vibrational structure. researchgate.net

The introduction of substituents onto the naphthalene ring, such as chloro and chloromethyl groups, can cause shifts in the absorption maxima (λₘₐₓ) and changes in the molar absorptivity (ε). These effects are known as bathochromic (red shift) or hypsochromic (blue shift) shifts. The position and nature of the substituents influence the electronic distribution within the π-system, thereby altering the energy of the electronic transitions. For this compound, the presence of the chlorine atom and the chloromethyl group is expected to modify the absorption profile compared to unsubstituted naphthalene. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, potentially leading to a red shift of the absorption bands.

While specific experimental UV-Vis spectra for this compound were not found, the table below outlines the typical electronic transitions observed for the naphthalene chromophore, which forms the core of the molecule.

Electronic TransitionTypical Wavelength (λₘₐₓ) Range for Naphthalene ChromophoreDescription
π → π* (¹Lₐ band)~260-290 nmThis is a high-intensity transition characteristic of the conjugated π-system of the naphthalene ring.
π → π* (¹Lₙ band)~290-330 nmThis transition is typically of lower intensity and exhibits more defined vibrational fine structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis provides critical validation of its elemental composition and purity.

The theoretical elemental composition can be calculated from the molecular formula (C₁₂H₉Cl₂). By comparing the experimentally determined percentages of carbon, hydrogen, and chlorine with the calculated values, the identity and purity of the compound can be confirmed.

While specific elemental analysis data for this compound is not available, data for the related compound 1-chloromethyl naphthalene (C₁₁H₉Cl) illustrates the application of this technique. derpharmachemica.com For 1-chloromethyl naphthalene, the calculated percentages are compared with the found (experimental) values to verify the synthesis. derpharmachemica.com

The table below presents the theoretical elemental composition for this compound based on its molecular formula, alongside an example of experimental data for 1-chloromethyl naphthalene to demonstrate the comparison.

CompoundElementCalculated (%)Found (%) (Example Data)Reference
This compound (C₁₂H₉Cl₂)Carbon (C)64.03N/A
Hydrogen (H)4.03N/A
Chlorine (Cl)31.94N/A
1-chloromethyl naphthalene (C₁₁H₉Cl)Carbon (C)74.7974.85 derpharmachemica.com
Hydrogen (H)5.145.08
Chlorine (Cl)20.0720.01

Applications in Advanced Organic Synthesis and Functional Materials Development

Precursors for Specialized Organic Intermediates

The chloromethyl group on the naphthalene (B1677914) ring is the primary site of reactivity, serving as a versatile handle for introducing a variety of functional groups. This reactivity is central to its role as a precursor for a range of valuable organic intermediates.

Synthesis of Naphthaldehyde and Naphthoic Acid Derivatives

1-Chloro-6-(chloromethyl)naphthalene is a valuable starting material for producing naphthaldehyde derivatives. The transformation of the chloromethyl group into an aldehyde is efficiently achieved through reactions such as the Sommelet reaction. orgsyn.org In this process, the chloromethylnaphthalene reacts with hexamethylenetetramine in an aqueous acetic acid solution. orgsyn.org Subsequent hydrolysis with hydrochloric acid yields the corresponding naphthaldehyde with high efficiency. orgsyn.org

This synthetic route provides a direct pathway to naphthaldehydes, which are themselves important intermediates. These aldehydes can be further oxidized to produce the corresponding naphthoic acid derivatives. google.comguidechem.com Naphthoic acids are utilized in various fields, including the development of pharmaceuticals and other specialized chemical products. google.compatsnap.com The presence of the chloro group at the 6-position is retained throughout these transformations, offering a potential site for further functionalization in subsequent synthetic steps.

Table 1: Representative Synthesis of 1-Naphthaldehyde via Sommelet Reaction

Reactant Reagents Conditions Yield
1-Chloromethylnaphthalene1. Hexamethylenetetramine, 50% Acetic Acid2. Concentrated Hydrochloric AcidReflux75-82%

This table illustrates a typical procedure for converting a chloromethylnaphthalene to a naphthaldehyde, a key step in producing related intermediates. orgsyn.org

Production of Naphthylacetic Acid as a Plant Growth Regulator

A significant application of chloromethylnaphthalene derivatives is in the synthesis of 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin for regulating plant growth. bloomtechz.comwikipedia.org The synthesis traditionally involves a two-step process starting from the chloromethylnaphthalene precursor. google.com

The first step is a nucleophilic substitution where the chloromethyl group reacts with sodium cyanide to form 1-naphthaleneacetonitrile. google.com In the second step, the nitrile group is hydrolyzed under acidic or basic conditions to yield 1-naphthaleneacetic acid. google.com This well-established pathway highlights the utility of the chloromethyl group as a precursor to the carboxymethyl functionality essential for the compound's auxin activity. wikipedia.orggoogle.com

Key Building Block in the Synthesis of Terbinafine and its Analogs

In pharmaceutical chemistry, chloromethylnaphthalene derivatives are crucial for the synthesis of the allylamine (B125299) class of antifungal agents, most notably Terbinafine. sphinxsai.com The synthesis of Terbinafine and its analogs relies on the reaction of the chloromethylnaphthalene moiety with an appropriate amine. guidechem.com

Specifically, 1-chloromethylnaphthalene is condensed with other key intermediates to construct the final drug molecule. sphinxsai.com One synthetic approach involves a one-step reaction between monomethylamine, 1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) to generate Terbinafine. The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution by the amine to form the central tertiary amine linkage of the Terbinafine structure. This reaction underscores the compound's importance as a foundational piece in constructing complex, biologically active molecules. sphinxsai.com

Advanced Polymeric Materials and Initiator Chemistry

Beyond its use in small molecule synthesis, this compound and its analogs are instrumental in polymer science, both as initiators for controlled polymerization and as crosslinkers for creating robust, porous materials.

Controlled Synthesis of Polystyrene Architectures

The chloromethyl group on the naphthalene core can function as an effective initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the precise synthesis of polymers like polystyrene with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.net

In this process, the carbon-chlorine bond of the chloromethyl group is reversibly activated by a transition metal catalyst, typically a copper complex, generating a radical that initiates the polymerization of styrene (B11656) monomers. The controlled nature of ATRP enables the creation of advanced polymer architectures, such as block copolymers and star polymers, which are difficult to achieve with conventional polymerization methods.

Table 2: Characteristics of Polystyrene Synthesized via Controlled Polymerization

Initiator Type Polymerization Method Key Controllable Features Resulting Polymer Properties
Chloromethylated AromaticATRPMolecular Weight, Polydispersity- Predetermined chain length- Narrow molecular weight distribution- Specific end-group functionality

This table summarizes the advantages of using initiators like chloromethylnaphthalene in the controlled synthesis of polystyrene.

Development of Hypercrosslinked Polymeric Resins

The bifunctional nature of this compound, possessing two reactive chloride sites, makes it an ideal monomer for creating hypercrosslinked polymeric resins. rsc.org These materials are characterized by a rigid, three-dimensional network structure with extensive microporosity and high surface areas. rsc.org

The synthesis typically involves a Friedel-Crafts alkylation reaction where the chloromethyl groups react with other aromatic molecules (or with the naphthalene rings of other monomers) in the presence of a Lewis acid catalyst. This process "knits" the aromatic units together with short, rigid methylene (B1212753) bridges, preventing the resulting polymer network from collapsing and thus creating permanent porosity. Analogous bifunctional compounds like p-dichloroxylene and 4,4′-bis(chloromethyl)-1,1′-biphenyl are commonly used to produce these resins, which exhibit Brunauer–Emmett–Teller (BET) surface areas of up to 1970 m²/g. rsc.org Such hypercrosslinked polymers derived from naphthalene derivatives are investigated for applications in gas adsorption and the separation of organic compounds from aqueous solutions. rsc.orgscilit.com

Engineering of Functional Materials

The bifunctional nature of this compound, featuring two distinct and reactive chlorine centers, establishes it as a valuable building block in the engineering of sophisticated functional materials. The rigid naphthalene core imparts desirable properties such as thermal stability and specific optical characteristics to the final products. nbinno.com The differential reactivity of the aromatic chloro group and the benzylic chloromethyl group allows for stepwise and controlled chemical modifications, enabling the synthesis of complex molecular architectures tailored for specific high-performance applications.

Design of Fluorescent Naphthalene Derivatives with Tunable Photophysical Properties

The naphthalene scaffold is an excellent fluorophore, and this compound serves as a key intermediate for creating novel fluorescent derivatives. mdpi.com The reactive chloromethyl group is particularly useful for introducing the naphthylmethyl moiety into various molecular structures through nucleophilic substitution reactions. nbinno.comnbinno.com This allows chemists to conjugate the naphthalene core with other chromophores or functional groups, thereby tuning the resulting molecule's photophysical properties, such as absorption and emission wavelengths, quantum yields, and environmental sensitivity.

For instance, the synthesis of fluorescent probes for detecting specific analytes, like metal ions, often utilizes naphthalene-based structures. mdpi.comnih.gov By strategically modifying the substituents on the naphthalene ring, the selectivity and sensitivity of these probes can be finely adjusted. nih.gov The introduction of electron-donating or electron-withdrawing groups can shift the emission spectra, a fundamental principle in the design of fluorescent sensors and dyes. mdpi.com

Table 1: Examples of Naphthalene-Based Fluorescent Probes and Their Properties

Derivative ClassTarget AnalyteTypical Emission BehaviorReference
Naphthalene Anhydride DerivativesCopper Ions (Cu²⁺)Fluorescence quenching upon ion binding. nih.gov
Substituted Naphthol DerivativesAluminum Ions (Al³⁺)Fluorescence enhancement upon ion binding. mdpi.com

Integration into Liquid Crystalline Systems

The rigid, planar structure of the naphthalene core is a desirable characteristic for the construction of molecules that exhibit liquid crystalline phases. These materials, which have properties intermediate between conventional liquids and solid crystals, are fundamental to display technologies. The elongated shape of naphthalene-containing molecules can promote the necessary anisotropic packing required for the formation of liquid crystal phases.

While direct integration of this compound is not extensively documented in readily available literature, its structure represents a viable precursor for liquid crystal synthesis. The two reactive sites allow for the attachment of long alkyl chains on one end (via the chloromethyl group) and polar head groups or other mesogenic units on the other (via the aromatic chlorine), creating the amphiphilic or rigid-rod structures typical of liquid crystalline materials.

Contribution to Organic Photovoltaic Devices and Conjugated Polymers

In the field of organic electronics, particularly organic solar cells (OSCs), conjugated polymers are essential for light absorption and charge transport. semi.ac.cntaylorfrancis.com The development of these materials often relies on the polymerization of monomeric building blocks that have specific electronic and structural properties. scispace.com

The naphthalene unit can be incorporated into the backbone of conjugated polymers to enhance π-π stacking and improve charge carrier mobility, which are crucial factors for efficient photovoltaic performance. researchgate.netnih.gov The this compound molecule, with its two reactive sites, can theoretically serve as a monomer in polymerization reactions, such as Suzuki or Stille coupling, after appropriate chemical conversion. This would allow for the creation of donor-acceptor polymers where the naphthalene unit acts as part of the electron-donating or electron-accepting segment. taylorfrancis.com The resulting polymers could exhibit broad absorption spectra and tailored energy levels, leading to higher power conversion efficiencies in single-component organic solar cells. researchgate.netnih.gov

Furthermore, the chloromethyl group itself has been investigated as an effective initiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nbinno.com This method allows for the precise engineering of polymer architectures, which is vital for creating the well-defined bulk heterojunction morphologies needed in high-performance organic solar cells. nbinno.comscispace.com

Table 2: Polymerization Research Utilizing Naphthalene-Based Initiators

Polymerization MethodMonomerInitiator SystemResulting PolymerKey FindingReference
ATRPStyrene1-(chloromethyl)naphthalene (B51744) / CuCl / PMDETAPolystyreneThe initiator was effective, leading to a controlled polymerization with narrow polydispersity.

Heterogeneous Catalytic Systems

The development of efficient and recyclable catalytic systems is a major focus in sustainable chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and reuse. This compound can be used as a precursor to synthesize ligands that are then immobilized on solid supports to create such catalysts.

For example, the chloromethyl group can be used to anchor the naphthalene moiety to the surface of materials like silica (B1680970) or polymer resins. The aromatic chlorine can then be functionalized, for instance, through palladium-catalyzed cross-coupling reactions, to introduce phosphine (B1218219) or amine groups capable of coordinating with catalytically active metal centers. nbinno.com This creates a solid-supported catalyst where the active metal is held by a naphthalene-based ligand. The use of phase transfer catalysts in conjunction with raw materials like naphthalene for synthesizing intermediates highlights the industrial relevance of such catalytic approaches. google.comgoogle.com

Environmental Transformation and Degradation Pathways of Chlorinated Naphthalene Scaffolds

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For chlorinated naphthalenes, the primary mechanisms include photolysis and, to a lesser extent, chemical hydrolysis, particularly of susceptible side chains.

Photolytic degradation, or photolysis, is a major transformation pathway for chlorinated naphthalenes in environments exposed to sunlight. inchem.org These compounds absorb light at environmentally relevant wavelengths, which can lead to their direct decomposition. inchem.org The process is significantly influenced by the surrounding environmental matrix, including the presence of water, atmospheric particles, and various chemical species.

Studies on 1-chloronaphthalene (B1664548) (CN-1), which serves as a structural analogue for the chlorinated naphthalene (B1677914) core of 1-chloro-6-(chloromethyl)naphthalene, show that its photodegradation follows pseudo-first-order kinetics. nih.govmdpi.com The degradation is driven by direct absorption of UV light and reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂). nih.govmdpi.com In the photodegradation of CN-1, the contribution of O₂•⁻ has been found to be as high as 38.80%, with •OH contributing around 20.47%. nih.govmdpi.com

Environmental factors significantly affect the rate of photolysis. For instance, acidic conditions tend to promote the photodegradation of 1-chloronaphthalene. nih.govmdpi.com The presence of certain inorganic ions, such as nitrate (B79036) (NO₃⁻) and sulfite (B76179) (SO₃²⁻), can accelerate the process, likely by generating additional radicals. nih.govnih.gov Conversely, other ions may have inhibitory effects. nih.gov On simulated atmospheric particles like silica (B1680970) gel, phototransformation of monochloronaphthalenes proceeds through reactions including reductive dechlorination, hydroxylation, oxidation, and eventual ring opening. nih.gov The primary photolytic degradation products of 1-chloronaphthalene in aqueous solutions are reported to be 1-naphthol (B170400) and naphthalene. mdpi.com

Factors and Species Influencing Photodegradation of 1-Chloronaphthalene (CN-1)
Influencing Factor/SpeciesObserved Effect on CN-1 DegradationReference
KineticsFollows pseudo-first-order kinetics. nih.govmdpi.com
pHAccelerated under acidic conditions. nih.govmdpi.com
Hydroxyl Radical (•OH)Contributes ~20.47% to degradation. nih.govmdpi.com
Superoxide Radical (O₂•⁻)Contributes ~38.80% to degradation. nih.govmdpi.com
Nitrate (NO₃⁻)Accelerates degradation. nih.govnih.gov
Sulfite (SO₃²⁻)Accelerates degradation. nih.gov
WaterPromotes phototransformation on particle surfaces. nih.gov
Fulvic AcidPromotes phototransformation. nih.gov

Chemical hydrolysis is generally not considered a significant degradation pathway for the chlorine atom attached directly to the aromatic naphthalene ring, as aryl halides are resistant to hydrolysis under typical environmental conditions. nih.gov However, the this compound molecule also contains a chloromethyl group (-CH₂Cl). This benzylic halide structure is substantially more susceptible to nucleophilic substitution reactions, including hydrolysis.

The hydrolysis of the chloromethyl group would proceed via an Sₙ1 or Sₙ2 mechanism, replacing the chlorine atom with a hydroxyl group (-OH) to form a hydroxymethyl derivative, 6-chloro-1-naphthalenemethanol. The rate of this reaction would be influenced by factors such as pH and temperature. While specific hydrolysis rate data for this compound are not available, the reactivity of the benzylic C-Cl bond is known to be significantly higher than that of the aryl C-Cl bond. youtube.com

Other abiotic transformations may occur in specific environments, such as reductive dechlorination in anoxic sediments containing reactive iron minerals like iron sulfides and magnetite. navy.mil These minerals can act as reductants, facilitating the removal of chlorine atoms from chlorinated organic compounds. navy.mil

Future Research Trajectories and Outlook

Development of Green and Sustainable Synthetic Methodologies

The conventional synthesis of chloromethylated naphthalenes often involves chloromethylation using reagents like formaldehyde (B43269) and hydrogen chloride, with catalysts such as phosphoric acid or various Lewis acids. derpharmachemica.comorgsyn.orggoogle.com These methods, while effective, can present environmental and safety challenges due to the use of corrosive acids, hazardous reagents, and chlorinated solvents. Future research must prioritize the development of green and sustainable synthetic routes.

A primary goal will be to replace hazardous reactants with more benign alternatives. Research could explore direct, highly regioselective C-H functionalization of 1-chloronaphthalene (B1664548) as a more atom-economical approach, avoiding the use of formaldehyde. Furthermore, the development of robust, recyclable solid acid catalysts could replace corrosive and difficult-to-handle liquid acids like phosphoric acid. Exploring alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to faster, more efficient, and solvent-minimized processes.

Table 1: Comparison of Traditional and Proposed Green Synthetic Approaches
ParameterTraditional Synthesis (e.g., Blanc Chloromethylation)Future Green Synthesis Trajectories
Reagents Formaldehyde, HCl, Phosphoric Acid derpharmachemica.comorgsyn.orgBenign methylating agents, direct C-H activation reagents
Catalysts Liquid acids (H₃PO₄), Lewis acids (ZnCl₂) orgsyn.orgRecyclable solid acids, heterogeneous catalysts, biocatalysts
Solvents Glacial acetic acid, chlorinated solvents orgsyn.orgSupercritical fluids, ionic liquids, or solvent-free conditions
Energy Source Conventional heatingMicrowave irradiation, sonication, photocatalysis
Key Advantages Established methodologyReduced waste, improved safety, higher atom economy, sustainability

Exploration of Unprecedented Catalytic Transformations and Reactivity Modes

The reactivity of 1-Chloro-6-(chloromethyl)naphthalene is largely dictated by its two C-Cl bonds. The chloromethyl group is highly reactive towards nucleophilic substitution, making it a valuable handle for introducing the naphthalene (B1677914) core into larger molecules. nbinno.comnbinno.com However, the chloro substituent on the aromatic ring is significantly less reactive. A major avenue for future research is the exploration of novel catalytic systems to unlock new reactivity modes.

Advanced palladium-catalyzed cross-coupling reactions, which can be ligand-controlled for high regioselectivity, could be further developed to selectively functionalize either the chloromethyl position or the less reactive aryl-chloride position. nbinno.comchemicalbook.com This dual reactivity opens pathways for the stepwise synthesis of complex, multifunctional molecules. Furthermore, emerging fields like photocatalysis and electrocatalysis could enable transformations that are difficult to achieve with traditional thermal methods, potentially allowing for C-H activation at other positions on the naphthalene ring, creating unprecedented molecular architectures.

Rational Design of Novel Functional Materials with Enhanced Performance

The rigid, aromatic naphthalene core of this compound makes it an attractive building block for advanced functional materials. nbinno.com Its bifunctional nature, with two reactive chlorine sites, allows it to act as a monomer or cross-linking agent in polymer synthesis.

Future research should focus on the rational design of novel polymers incorporating this moiety. These materials could exhibit enhanced thermal stability, high refractive indices for optical applications, or inherent flame-retardant properties due to the presence of chlorine. In the realm of organic electronics, the naphthalene unit could be integrated into conjugated systems for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The chlorine substituents can be used to fine-tune the electronic energy levels (HOMO/LUMO) of these materials, thereby optimizing their performance. Its use as an initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) is another area ripe for exploration, enabling the synthesis of well-defined polymer architectures. nbinno.comchemicalbook.com

In-Depth Mechanistic Understanding through Advanced Computational Studies

To guide the development of new synthetic methods and materials, a deep mechanistic understanding of the reactivity of this compound is essential. Advanced computational studies, particularly using Density Functional Theory (DFT), will be a critical tool in achieving this.

Computational modeling can be employed to:

Elucidate the step-by-step mechanisms of novel catalytic reactions, identifying key intermediates and transition states.

Predict the regioselectivity of reactions based on the electronic structure of the molecule and the nature of the catalyst.

Simulate and predict the electronic, optical, and physical properties of polymers and functional materials derived from this compound, accelerating the material design process.

Investigate potential degradation pathways in environmental or biological systems, providing insights for environmental fate modeling.

By combining theoretical predictions with experimental results, researchers can accelerate the discovery and optimization of processes and materials involving this compound.

Comprehensive Environmental Fate Modeling and Bioremediation Strategies for Halogenated Aromatics

The introduction of any new or more widely used chemical necessitates a thorough evaluation of its environmental impact. Halogenated aromatic compounds, including chlorinated naphthalenes, are often persistent in the environment and can be bioaccumulative. epa.govnih.govacs.org Therefore, a significant future research trajectory must focus on the environmental fate and remediation of this compound.

Environmental Fate Modeling: Comprehensive computational models are needed to predict the transport, distribution, and persistence of this compound in various environmental compartments (air, water, soil, and sediment). nih.gov These models would estimate key physical-chemical properties and predict how the compound might partition between different environmental phases, providing a basis for risk assessment. epa.gov

Bioremediation Strategies: Given the persistence of many chlorinated aromatic compounds, bioremediation offers a promising and sustainable cleanup strategy. nih.gov Research should focus on identifying and isolating microorganisms, such as bacteria and fungi, capable of degrading this compound. researchgate.netnih.gov This involves exploring both anaerobic and aerobic degradation pathways. eurochlor.orgslideshare.net Future work could focus on identifying the specific enzymes responsible for dechlorination and aromatic ring cleavage, potentially leading to the development of enhanced bioremediation technologies through bioaugmentation or genetic engineering. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the systemic toxicity of 1-Chloro-6-(chloromethyl)naphthalene in mammalian models?

  • Methodological Answer: Prioritize controlled exposure studies using inhalation, oral, or dermal routes in laboratory mammals (e.g., rodents). Ensure dose randomization and allocation concealment to minimize bias . Include endpoints such as hepatic, renal, and respiratory effects, and validate outcomes using standardized risk-of-bias questionnaires (e.g., Table C-7 in ). Cross-reference with human observational studies (cohort or case-control designs) for translational relevance .

Q. How can researchers systematically identify and screen relevant literature on the environmental fate of this compound?

  • Methodological Answer: Use databases like PubMed, TOXCENTER, and NTRL with query strings combining chemical names (e.g., "C1-Naphthalenes"), CAS numbers, and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"). Filter studies published post-2003 to align with updated toxicological profiles, and prioritize peer-reviewed articles with English abstracts for critical data . Grey literature (e.g., technical reports) should undergo expert peer review .

Q. What biomarkers are indicative of acute exposure to this compound in occupational settings?

  • Methodological Answer: Monitor urinary metabolites (e.g., naphthol derivatives) and serum markers of oxidative stress (e.g., glutathione depletion). Pair biomonitoring with environmental sampling (air/water) to correlate exposure levels with biological endpoints . Validate assays using mass spectrometry and cross-validate with epidemiological data from occupational cohorts .

Advanced Research Questions

Q. How can contradictory findings in genotoxicity studies of this compound be resolved?

  • Methodological Answer: Conduct meta-analyses of existing in vitro (e.g., Ames test) and in vivo (e.g., micronucleus assay) data, stratifying by study quality (e.g., randomization, blinding). Use sensitivity analyses to assess the impact of high-risk-of-bias studies (Table C-6 in ). Reconcile discrepancies by testing hypotheses in isogenic cell lines or transgenic models to isolate metabolic pathways .

Q. What computational approaches are effective for predicting the environmental partitioning of this compound?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow and soil sorption coefficients. Validate predictions with experimental data from gas chromatography (e.g., CP Sil 5 CB columns) and high-resolution mass spectrometry . Integrate AI-driven tools (e.g., COMSOL Multiphysics) for dynamic simulations of air-water-soil partitioning under varying pH and temperature .

Q. What experimental designs address data gaps in the chronic toxicity of this compound?

  • Methodological Answer: Implement longitudinal rodent studies with staggered dosing regimens (e.g., 18–24 months) to assess carcinogenicity. Include sentinel endpoints like DNA adduct formation and histopathological changes. Compare outcomes across routes of exposure (inhalation vs. oral) and control for confounding factors (e.g., diet, genetic variability) using factorial design principles .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models improve risk assessment for this compound?

  • Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models using hepatic microsomal stability data and protein-binding assays. Calibrate models with human biomonitoring data and adjust for interspecies differences in metabolic clearance (e.g., CYP450 isoforms). Validate predictions with cross-species toxicokinetic studies .

Q. What mechanistic insights can multi-omics provide into the hepatotoxicity of this compound?

  • Methodological Answer: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways (e.g., bile acid synthesis, oxidative stress). Use CRISPR-Cas9 screens to validate gene targets in primary hepatocytes. Corrogate findings with proteomic data (e.g., carbonylated proteins) to pinpoint molecular drivers of toxicity .

Methodological Framework for Future Studies

  • Literature Synthesis : Follow ATSDR’s inclusion criteria (Table B-1 in ) to prioritize studies on systemic effects, toxicokinetics, and environmental monitoring .
  • Bias Mitigation : Adopt risk-of-bias assessments (Tables C-6/C-7) for human and animal studies to ensure methodological rigor .
  • Data Integration : Use AI-driven platforms for end-to-end automation of experimental design, data collection, and analysis (e.g., smart laboratories) .

Note : Avoid reliance on non-peer-reviewed sources (e.g., BenchChem) and prioritize authoritative databases like NIST Chemistry WebBook for physicochemical validation .

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